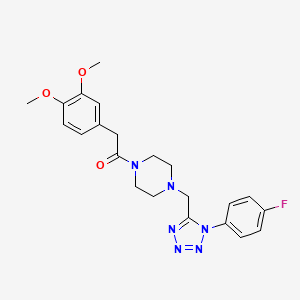

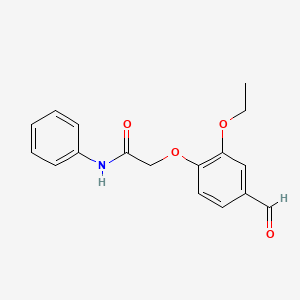

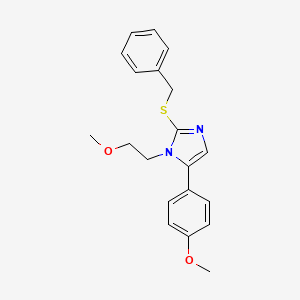

N-(2-morpholino-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Synthesis of Biodegradable Polyesteramides

Morpholine derivatives have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups, highlighting their role in polymer chemistry. These polymers were obtained through the ring-opening copolymerization of lactide or caprolactone with morpholine-2,5-dione derivatives. This research demonstrates the utility of morpholine derivatives in creating materials with potential applications in biomedical and environmental fields (Veld, Dijkstra, & Feijen, 1992).

Crystal Structure Analysis

The crystal structure of certain morpholine derivatives, such as N1,N2-bis(2,6-diethylphenyl)morpholine-4-carboxamidine, has been studied, providing valuable insights into the molecular orientation and bonding interactions. These findings contribute to our understanding of the structural characteristics that influence the physical and chemical properties of these compounds (Sudha et al., 1997).

Synthesis of Heterocyclic Compounds

Morpholine derivatives have been used in the synthesis of new heterocyclic compounds, such as 3-oxo(thioxo)-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives. These compounds have potential applications in the development of new therapeutic agents, showcasing the versatility of morpholine derivatives in medicinal chemistry (Dyachenko & Vovk, 2012).

Development of New Therapeutic Agents

Research into morpholine derivatives has led to the development of new compounds with potential therapeutic applications. For example, sulfinamides have been employed as effective amine protecting groups in the conversion of amino alcohols into morpholines, a process that has been demonstrated in the formal synthesis of antidepressant drugs (Fritz et al., 2011).

Antimycobacterial Activity

Some morpholine derivatives have shown significant antimycobacterial activity. For instance, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis, illustrating the potential of morpholine derivatives in addressing infectious diseases (Marvadi et al., 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S2/c18-15(14-2-1-8-21-14)16-10-13(12-3-9-20-11-12)17-4-6-19-7-5-17/h1-3,8-9,11,13H,4-7,10H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAVFOLTDNUYDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CS2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B2752802.png)

![N-[(2,4-dichlorophenyl)methyl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2752808.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2752810.png)

![5-methyl-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2752812.png)

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2752820.png)